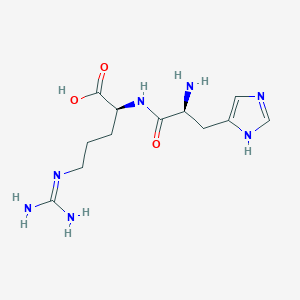

H-His-Arg-OH

Description

Context as a Dipeptide Building Block

In the context of chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), peptides are constructed by sequentially adding amino acids to a growing chain attached to a solid resin. advancedchemtech.com While the direct use of the H-His-Arg-OH dipeptide as a single unit is not the standard approach, the histidine-arginine sequence is a crucial motif incorporated into many synthetic peptides. nih.govmdpi.com The synthesis is achieved by the stepwise coupling of individual, protected amino acid derivatives.

To incorporate histidine and arginine into a peptide chain, chemists use derivatives where the reactive functional groups (the α-amino group and the side-chain groups) are temporarily masked with protecting groups. sigmaaldrich.com For the widely used Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, common building blocks include:

Fmoc-His(Trt)-OH : N-α-Fmoc-N-τ-trityl-L-histidine is a frequently used derivative for histidine. The trityl (Trt) group protects the imidazole (B134444) side chain of histidine from undesired side reactions during synthesis. advancedchemtech.compeptide.com

Fmoc-Arg(Pbf)-OH : N-α-Fmoc-N-g-2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl-L-arginine is a standard building block for arginine. mdpi.compeptide.com The bulky Pbf group effectively protects the highly basic guanidino group in arginine's side chain. sigmaaldrich.com

The assembly of a His-Arg sequence involves deprotecting the N-terminal Fmoc group of the resin-bound arginine, followed by coupling with Fmoc-His(Trt)-OH. mdpi.com This methodical approach allows for the precise construction of complex peptides containing the this compound motif. mdpi.com

General Significance in Biochemical Systems and Peptide Chemistry

The significance of the this compound sequence in biochemical systems and peptide chemistry stems from the distinct and synergistic properties of its constituent amino acid residues.

Arginine (Arg) is characterized by its guanidinium (B1211019) group, which is positively charged at physiological pH, making it the most basic natural amino acid. mdpi.com This positive charge is crucial for electrostatic interactions, such as forming salt bridges with negatively charged molecules like the phosphate (B84403) groups in siRNA or anionic residues in proteins. nih.govmdpi.com The guanidinium group is also an excellent hydrogen bond donor. mdpi.com

Histidine (His) is unique due to its imidazole side chain, which has a pKa near physiological pH. libretexts.org This allows it to act as both a hydrogen bond donor and acceptor and to be protonated or neutral depending on the local microenvironment. This versatility is critical for the function of many enzymes and proteins. libretexts.org

When combined in the His-Arg sequence, these residues create a motif with significant functional potential:

Molecular Interactions : The interaction between the cationic guanidinium group of arginine and the aromatic imidazole ring of histidine can lead to stable cation-π interactions. researchgate.net These noncovalent interactions are important in protein structure and self-association. researchgate.net Molecular dynamics simulations have shown that protonated histidine and arginine side chains have a propensity to form contact pairs in aqueous solutions. researchgate.net

Cell-Penetrating Peptides (CPPs) : The combination of histidine and arginine is frequently used in the design of CPPs, which are short peptides capable of transporting molecules across cellular membranes. nih.gov The positive charge of arginine is essential for the initial interaction with the negatively charged cell membrane, while the proton-sponge effect of histidine's imidazole ring can facilitate endosomal escape, a critical step for intracellular cargo delivery. nih.govmdpi.com

Buffering and Antioxidant Properties : Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known for their physiological roles, including buffering and detoxifying reactive carbonyl species. nih.gov The imidazole group of histidine is a primary site for these reactions. nih.gov While less studied than carnosine, the His-Arg dipeptide shares this functional group and is an incomplete breakdown product of proteins in biological systems.

The strategic inclusion of the His-Arg sequence is therefore a key tool in peptide design, enabling the creation of synthetic peptides for research in drug delivery and molecular transport. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBMHGRNAPJFW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314774 | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77369-21-2 | |

| Record name | L-Histidyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical and Cellular Pathways Involving H His Arg Oh and Constituent Amino Acids

General Biochemical Roles in Protein Interactions and Enzyme Activity

The unique chemical properties of the histidine and arginine residues within H-His-Arg-OH suggest its potential involvement in various biochemical interactions. The imidazole (B134444) side chain of histidine and the guanidinium (B1211019) group of arginine allow for a range of interactions, including hydrogen bonding, electrostatic interactions, and potential roles in catalysis.

Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine residues to citrulline. frontiersin.org This process, known as deimination or citrullination, can alter the structure and function of proteins. frontiersin.org While the direct action of PADs on the dipeptide this compound is not established, the existence of such enzymes highlights the importance of arginine modification in cellular processes.

Metabolic Pathways of Constituent Amino Acids

The metabolic fates of histidine and arginine are well-characterized, with arginine, in particular, serving as a substrate for several key enzymatic pathways that produce a variety of biologically active molecules.

Arginine stands at a critical metabolic crossroads, where its fate is determined by the action of several key enzymes. These pathways are crucial for a wide range of physiological processes, from waste nitrogen excretion to cell signaling and proliferation. frontiersin.orgnih.gov The major metabolic pathways of arginine include the arginase pathway, the nitric oxide synthase (NOS) pathway, and the arginine deiminase (ADI) pathway. frontiersin.orgoup.com

The arginase enzyme catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea (B33335). nih.govoup.comnih.gov This reaction is a critical component of the urea cycle in the liver, which is the primary mechanism for the detoxification of ammonia (B1221849) in mammals. nih.gov

There are two main isoforms of arginase: Arginase I and Arginase II. worthington-biochem.com Arginase I is a cytosolic enzyme predominantly found in the liver and is a key enzyme in the urea cycle. worthington-biochem.com Arginase II is a mitochondrial enzyme with a wider tissue distribution and is thought to be involved in regulating cellular arginine and ornithine levels for processes other than urea synthesis. worthington-biochem.comreactome.org The mechanism of the arginase reaction involves a nucleophilic attack by a metal-bridging hydroxide (B78521) on the guanidinium carbon of the arginine substrate. worthington-biochem.com

Table 1: Key Features of the Arginase Pathway

| Feature | Description |

|---|---|

| Enzyme | Arginase (EC 3.5.3.1) |

| Substrate | L-Arginine, Water |

| Products | L-Ornithine, Urea |

| Cellular Location | Cytosol (Arginase I), Mitochondria (Arginase II) |

| Primary Function | Urea cycle (ammonia detoxification), Production of ornithine for polyamine and proline synthesis. nih.gov |

The nitric oxide synthase (NOS) family of enzymes catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. wikipedia.orgrndsystems.comnih.gov This pathway is fundamental to a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.orgnih.gov NO is a highly reactive and diffusible signaling molecule.

Three main isoforms of NOS have been identified in mammals:

Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a role in neurotransmission. wikipedia.orgnih.gov

Inducible NOS (iNOS or NOS-2): Its expression is induced by cytokines and other inflammatory stimuli in various cell types, including macrophages. It produces large amounts of NO as part of the immune response. wikipedia.orgrndsystems.com

Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone. wikipedia.orgnih.gov

The reaction catalyzed by NOS is a complex five-electron oxidation of the guanidino nitrogen of L-arginine, requiring molecular oxygen and NADPH as co-substrates, and FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors. nih.gov

Table 2: Overview of the Nitric Oxide Synthase (NOS) Pathway

| Feature | Description |

|---|---|

| Enzymes | Nitric Oxide Synthases (nNOS, iNOS, eNOS) |

| Substrate | L-Arginine, Oxygen, NADPH |

| Products | Nitric Oxide (NO), L-Citrulline, NADP+ |

| Cofactors | FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin |

| Key Functions | Vasodilation, Neurotransmission, Immune response. wikipedia.orgnih.gov |

The arginine deiminase (ADI) pathway is a metabolic route found in many microorganisms, including bacteria and some archaea, that allows them to utilize arginine as an energy source, particularly under anaerobic or microaerobic conditions. oup.comontosight.ai This pathway is significant for bacterial survival, providing a means of ATP production and contributing to acid tolerance. oup.comtandfonline.com

The ADI pathway consists of three key enzymatic reactions:

Arginine deiminase (ADI) converts arginine to citrulline and ammonia. oup.comoup.com

Ornithine transcarbamoylase (OTC) catalyzes the reaction of citrulline and inorganic phosphate (B84403) to form ornithine and carbamoyl (B1232498) phosphate. oup.comoup.com

Carbamate (B1207046) kinase (CK) transfers the phosphate group from carbamoyl phosphate to ADP, generating ATP and carbamate, which then spontaneously decomposes into carbon dioxide and another molecule of ammonia. oup.comoup.com

The net result of this pathway is the production of ATP, ornithine, carbon dioxide, and ammonia from arginine. researchgate.net The generation of ammonia helps to neutralize acidic environments, contributing to the survival of bacteria in such conditions. tandfonline.com

Table 3: The Three-Step Arginine Deiminase (ADI) Pathway

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | Arginine deiminase (ADI) | Arginine + H₂O → Citrulline + NH₃ |

| 2 | Ornithine transcarbamoylase (OTC) | Citrulline + Pi → Ornithine + Carbamoyl phosphate |

| 3 | Carbamate kinase (CK) | Carbamoyl phosphate + ADP → Carbamate + ATP |

The products of the major arginine metabolic pathways serve as precursors for the synthesis of other vital molecules, creating a complex and interconnected metabolic network.

Creatine Biosynthesis: The synthesis of creatine, a crucial molecule for energy buffering in tissues with high and fluctuating energy demands like muscle and brain, begins with arginine. researchgate.netwikipedia.org The first step involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers the guanidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine. physiology.orgresearchgate.net GAA is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine as the methyl donor, to produce creatine. physiology.orgahajournals.org

Polyamine Biosynthesis: Ornithine, a product of the arginase pathway, is the primary precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. nih.gov These polyamines are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. nih.gov In some organisms, an alternative pathway for putrescine synthesis exists, starting with the decarboxylation of arginine by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine. oup.comnih.govresearchgate.net

Arginine Deiminase (ADI) Pathway for ATP Production

Histidine Metabolic Pathways

Histidine is classified as a glucogenic amino acid, meaning its carbon skeleton can be converted into intermediates that are precursors for glucose synthesis. news-medical.net One of the primary catabolic fates of histidine is its conversion into α-ketoglutarate, a key intermediate in the citric acid cycle. news-medical.netresearchgate.netcreative-proteomics.com

The degradation of histidine to α-ketoglutarate is a multi-step enzymatic process that occurs primarily in the liver. nih.govnih.gov The pathway involves the removal of the amino group and the opening of the imidazole ring.

The process unfolds through the following sequential reactions:

Deamination: The pathway begins with the non-oxidative deamination of histidine by the enzyme histidase (also known as histidine ammonia-lyase), which releases ammonia and forms urocanic acid . news-medical.netcreative-proteomics.comwikipedia.org

Hydration: The enzyme urocanase catalyzes the hydration of urocanic acid to produce 4-imidazolone-5-propionate . nih.govwikipedia.org

Ring Cleavage: The imidazole ring of 4-imidazolone-5-propionate is then hydrolytically cleaved by the enzyme imidazolonepropionase to yield N-formiminoglutamate (FIGLU). news-medical.netwikipedia.org

Formimino Group Transfer: In a crucial step dependent on the coenzyme tetrahydrofolate (THF), the enzyme glutamate (B1630785) formiminotransferase transfers the formimino group from FIGLU to THF. news-medical.netnih.gov This reaction produces glutamate and N⁵-formiminotetrahydrofolate. news-medical.net A deficiency in folic acid can lead to the accumulation and excretion of FIGLU, which is used as a diagnostic marker. nih.gov

Conversion to α-Ketoglutarate: Finally, glutamate is converted to α-ketoglutarate . This can occur through oxidative deamination catalyzed by glutamate dehydrogenase or via a transamination reaction with an α-keto acid, catalyzed by an aminotransferase. news-medical.netresearchgate.netcreative-proteomics.comlibretexts.org

The α-ketoglutarate produced can then enter the citric acid cycle for energy production or serve as a precursor for the synthesis of other molecules. researchgate.netcreative-proteomics.com

| Step | Substrate | Enzyme | Product | Key Process |

|---|---|---|---|---|

| 1 | Histidine | Histidase | Urocanic Acid | Deamination news-medical.netwikipedia.org |

| 2 | Urocanic Acid | Urocanase | 4-Imidazolone-5-propionate | Hydration nih.govwikipedia.org |

| 3 | 4-Imidazolone-5-propionate | Imidazolonepropionase | N-Formiminoglutamate (FIGLU) | Ring Cleavage/Hydration news-medical.netwikipedia.org |

| 4 | N-Formiminoglutamate (FIGLU) | Glutamate formiminotransferase | Glutamate | Formimino Group Transfer news-medical.netnih.gov |

| 5 | Glutamate | Glutamate Dehydrogenase / Transaminase | α-Ketoglutarate | Oxidative Deamination / Transamination researchgate.netcreative-proteomics.com |

Molecular Mechanisms of Cellular Interactions

The dipeptide this compound contains two basic amino acid residues that govern its interactions at a cellular level. The positively charged side chains of arginine and, under certain conditions, histidine, are pivotal for its function as a cell-penetrating peptide (CPP). mdpi.comresearchgate.netmdpi.com

The cellular uptake of peptides like this compound is largely driven by the electrostatic interactions between their cationic residues and the anionic components of the cell surface. mdpi.comthno.org The plasma membrane of eukaryotic cells is rich in negatively charged molecules, such as heparan sulfate (B86663) proteoglycans and phospholipids, which serve as initial docking sites for positively charged peptides. mdpi.comrsc.org

Arginine's Guanidinium Group: The arginine residue possesses a guanidinium group that is protonated and carries a delocalized positive charge at physiological pH. nih.govwikipedia.org This group is particularly effective in mediating cellular uptake, more so than the primary amine of lysine (B10760008). nih.govpnas.org The planar, rigid structure of the guanidinium group allows it to form stable, bidentate hydrogen bonds with negatively charged phosphate, sulfate, and carboxylate groups on the cell surface. mdpi.comrsc.org This strong interaction facilitates adhesion and subsequent internalization, often through endocytic pathways like macropinocytosis. nih.govmdpi.com

Histidine's Imidazole Group: The imidazole side chain of histidine has a pKa of approximately 6.0. wikipedia.orgtaylorandfrancis.com At physiological pH (~7.4), it is mostly uncharged. mdpi.com However, in the slightly acidic microenvironments that can exist near the cell surface or within endosomes, the imidazole ring can become protonated, acquiring a positive charge. researchgate.netnih.gov This conditional positive charge allows histidine to contribute to the electrostatic interactions required for cellular uptake. researchgate.net

Studies have shown that peptides rich in arginine and/or histidine can efficiently traverse cell membranes, establishing them as effective cell-penetrating peptides (CPPs). mdpi.comnih.govmdpi.com The presence of both residues in this compound suggests a potent capacity for cell interaction, combining the constitutive charge of arginine with the pH-sensitive charge of histidine.

| Amino Acid Residue | Functional Group | pKa | Charge at pH 7.4 | Primary Interaction Mechanism |

|---|---|---|---|---|

| Arginine | Guanidinium | ~12.5 mdpi.com | Positive | Electrostatic interactions and bidentate hydrogen bonding with anionic cell surface molecules. mdpi.com |

| Histidine | Imidazole | ~6.0 mdpi.commdpi.com | Largely Neutral (~10% protonated) wikipedia.org | Becomes positively charged in acidic microenvironments, contributing to electrostatic interactions and mediating endosomal escape. researchgate.netnih.gov |

A key mechanism for the intracellular delivery of molecules by histidine-containing carriers is the "proton sponge effect," which facilitates escape from endosomes. nih.govnih.gov After a peptide is taken up by endocytosis, it is enclosed within an endosome, which is progressively acidified by the vacuolar-type H⁺-ATPase (V-ATPase) proton pump to a pH of 5.0-6.5. insidetx.com

The imidazole ring of histidine, with its pKa of ~6.0, acts as a weak base and becomes protonated in this acidic environment. taylorandfrancis.commdpi.com This process buffers the endosomal lumen, resisting the drop in pH. mdpi.cominsidetx.com The continued activity of the V-ATPase pumps more protons into the endosome to overcome this buffering capacity. nih.gov To maintain charge balance against the influx of positive protons, chloride ions (Cl⁻) passively enter the endosome. mdpi.comresearchgate.net The resulting accumulation of ions increases the osmotic pressure within the vesicle, causing water to rush in, which leads to endosomal swelling and eventual rupture. taylorandfrancis.comnih.gov This disruption of the endosomal membrane releases the peptide and its cargo into the cytoplasm, allowing them to reach their intracellular targets. mdpi.comnih.gov

Peptides containing cationic residues like arginine and histidine are widely used as non-viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govnih.gov The interaction is primarily driven by electrostatic attraction between the positively charged peptide and the negatively charged phosphate backbone of the nucleic acids. mdpi.comnih.govnih.gov

Complex Formation: The cationic side chains of arginine and protonated histidine neutralize the negative charges on the nucleic acid backbone. nih.govgoogle.com This interaction leads to the condensation of the nucleic acid into compact, stable nanoparticles known as polyplexes. nih.govnih.gov The formation of these complexes protects the nucleic acids from degradation by nucleases in the extracellular and intracellular environments. nih.gov

Role of Histidine: Beyond electrostatics, histidine's imidazole ring can engage in other types of interactions. It can form hydrogen bonds with nucleic acids, which helps to stabilize the peptide/nucleic acid complex. mdpi.comnih.gov

Cellular Delivery: The resulting polyplexes typically have a net positive surface charge, which facilitates their binding to the anionic cell surface and subsequent uptake via endocytosis. nih.gov Once inside the endosome, the histidine residues can mediate endosomal escape through the proton sponge effect, while charge-charge repulsion within the acidic endosome can help unpack the complex, releasing the nucleic acid into the cytoplasm. mdpi.comresearchgate.netnih.gov The combination of arginine for strong binding and condensation with histidine for pH-responsive endosomal escape makes peptides like this compound templates for designing efficient nucleic acid delivery systems. mdpi.commdpi.com

| Residue | Primary Interaction Force | Secondary Interaction(s) | Functional Role in Delivery |

|---|---|---|---|

| Arginine | Electrostatic attraction mdpi.comnih.gov | Hydrogen bonding (Guanidinium group) mdpi.com | Nucleic acid condensation; formation and stabilization of polyplexes. nih.govnih.gov |

| Histidine | Electrostatic attraction (when protonated) nih.govgoogle.com | Hydrogen bonding (Imidazole ring) mdpi.comnih.gov | pH-sensitive endosomal escape; stabilization of polyplexes. researchgate.netnih.gov |

Molecular Interactions and Ligand Receptor Binding Mechanisms

Conformational Analysis and Structural Determinants of Binding

While specific conformational studies on H-His-Arg-OH are not extensively detailed in the available literature, research on other short, arginine-containing peptides provides significant insights. For instance, conformational analysis of arginine-containing tripeptides has shown that the distance between key functional groups is a critical determinant of binding. mdpi.comnih.gov In studies of tripeptides modulating NaV1.8 channels, a characteristic distance of approximately 9 Å between two guanidinium (B1211019) groups was identified as essential for effective ligand-receptor binding. mdpi.comnih.gov This highlights that for a peptide to be active, it must adopt a low-energy conformation where its key interacting groups are presented at the correct spatial orientation to engage with complementary sites on the receptor. nih.gov The binding of a ligand is often governed by a combination of hydrophobic and electrostatic interactions, which are dictated by the peptide's conformation. plos.orgliverpool.ac.uk

Role of Charged Side Chains in Ligand-Receptor Binding

The charged side chains of this compound are the primary drivers of its molecular interactions. At physiological pH, the arginine side chain is positively charged, and the histidine side chain can be neutral or positively charged, making the dipeptide highly polar and capable of forming strong electrostatic bonds.

The side chain of arginine contains a guanidinium group, which is protonated and carries a positive charge across a wide pH range (pKa ~12.5). researchgate.net This group is a potent contributor to molecular recognition and binding for several reasons:

Electrostatic Interactions : The positive charge allows for strong ionic interactions, or salt bridges, with negatively charged (anionic) residues on a receptor surface, such as aspartate or glutamate (B1630785). researchgate.net This is often the initial and most significant interaction that anchors a ligand to its receptor.

Hydrogen Bonding : The planar, Y-shaped guanidinium group is an exceptional hydrogen bond donor, with the potential to form multiple hydrogen bonds simultaneously. researchgate.net This multi-point interaction greatly enhances the specificity and stability of the ligand-receptor complex.

Research on various arginine-containing peptides confirms the indispensable role of the guanidinium group. In peptides that modulate sodium channels, the guanidinium groups are directly responsible for the ligand-receptor binding. mdpi.com Similarly, studies on arginine-rich dipeptide repeats show the importance of this group in mediating interactions with proteins. nih.gov The replacement of arginine with other amino acids, even the positively charged lysine (B10760008), often results in a significant reduction or complete loss of activity, indicating that the specific structure of the guanidinium group, and not just its charge, is crucial for binding. oup.com

The imidazole (B134444) side chain of histidine possesses unique chemical properties that make it a versatile participant in ligand-receptor interactions. nih.gov

pH-Dependent Protonation : With a pKa of approximately 6.0, the imidazole ring can exist in both a neutral and a positively charged (protonated) state at physiological pH. nih.govatamanchemicals.com This allows it to act as both a hydrogen bond donor and acceptor, enabling it to adapt to the specific chemical environment of a receptor's binding pocket and participate in intricate hydrogen-bonding networks. nih.gov

Aromaticity and Stacking : The imidazole ring is an aromatic system, which allows it to engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor. nih.gov When protonated, it can also participate in cation-π interactions, further stabilizing the binding. nih.gov

Metal Ion Chelation : The nitrogen atoms in the imidazole ring are effective chelators of metal ions such as zinc, copper, and nickel. mdpi.comwikipedia.org This property is critical in the active sites of many metalloenzymes and can play a role in receptor interactions where metal ions are present. atamanchemicals.com

The histidine residue is often found at the active sites of enzymes and the binding sites of proteins, highlighting its importance in molecular recognition. mdpi.comatamanchemicals.com

Guanidinium Groups of Arginine

Specific Receptor Interactions

The functional groups of this compound give it the potential to interact with a variety of receptor types, including ion channels and G protein-coupled receptors.

The voltage-gated sodium channel NaV1.8 is primarily expressed in nociceptive (pain-sensing) neurons and is a key target for analgesic substances. jneurosci.orgnih.gov While direct studies on this compound are limited, extensive research on short arginine-containing peptides provides a strong model for its potential mechanism of action.

Studies using patch-clamp methods have demonstrated that arginine-containing tripeptides can modulate the function of NaV1.8 channels. mdpi.comnih.gov The proposed mechanism is a direct interaction between the peptide and the channel's activation gating machinery. researchgate.net This interaction is believed to be an intermolecular ion-ion bond between the positively charged guanidinium groups of the peptide and nucleophilic (negatively charged) sites on the channel protein. researchgate.netresearchgate.net It has been unambiguously shown that two positively charged guanidinium groups are required for the effective binding of these tripeptides to the NaV1.8 channel. mdpi.com

| Peptide Studied | Key Finding | Postulated Mechanism | Citation |

|---|---|---|---|

| H-Arg-Arg-Arg-OH (TP1) | Modulates NaV1.8 channels of DRG primary sensory neurons. | Binding is mediated by two guanidinium groups of the arginine side chains located at a characteristic distance of ~9 Å from each other. | mdpi.comnih.gov |

| Ac-Arg-Arg-Arg-NH2 (TP2) | Effect on the NaV1.8 channel activation gating device is retained despite N- and C-terminal modification. | The N- and C-terminal functional groups do not play a fundamental role in the binding process, which is dominated by the arginine side chains. | mdpi.com |

| Arginine-containing short peptides | The R1 and R3 guanidinium groups are directly responsible for ligand–receptor binding. | An optimal distance of 10–12 Å between the R1 and R3 guanidinium groups was identified for effective binding in some peptides. | mdpi.com |

These findings suggest that the arginine residue in this compound would be the primary mediator of any interaction with NaV1.8 channels, with its guanidinium group seeking out anionic sites within the channel structure.

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a vast number of peptide ligands. mdpi.comjvsmedicscorner.com Peptide binding to class A GPCRs typically involves interactions within a binding cavity formed by the transmembrane helices. mdpi.commdpi.com

The charged nature of this compound makes it a candidate for interacting with GPCRs. The binding of peptide ligands to their GPCRs often relies on electrostatic interactions between charged residues on the ligand and the receptor. nih.gov

Role of Arginine : A highly conserved Arginine residue in the DRY motif of class A GPCRs is known to form an "ionic lock" that stabilizes the receptor's inactive state. nih.gov The activation of the receptor often involves the disruption of this lock. nih.gov It is plausible that the arginine residue of an external ligand like this compound could interact with negatively charged residues in the GPCR binding pocket, such as aspartate or glutamate, which are common in peptide binding sites. nih.govnih.gov

Role of Histidine : The histidine residue can contribute through hydrogen bonding and, depending on the local pH of the binding pocket, through electrostatic or cation-π interactions, adding to the binding affinity and specificity. nih.gov

While specific studies detailing the interaction of this compound with GPCRs are not available, the fundamental properties of its constituent amino acids provide a strong theoretical basis for such binding. The arginine would likely serve as an electrostatic anchor, while the histidine could fine-tune the interaction through its versatile chemical properties. oup.comnih.gov

Protein-Ligand Interactions (e.g., ArgRc-L-arginine)

To understand the specific types of interactions this compound might engage in, it is instructive to examine a well-studied example of its constituent amino acid, L-arginine, binding to its receptor. The Escherichia coli arginine repressor (ArgR) serves as an excellent case study. ArgR is a hexameric protein that regulates arginine metabolism by sensing and binding to intracellular L-arginine. plos.orgnih.gov The binding occurs at the C-terminal domain, known as ArgRc. researchgate.net

The interaction between L-arginine and ArgRc is a sophisticated allosteric mechanism. plos.orgnih.gov Isothermal titration calorimetry (ITC) studies reveal that the hexameric ArgR binds six L-arginine molecules with negative cooperativity; the first binding event has an affinity approximately 100-fold greater than the subsequent five. plos.orgnih.govresearchgate.net This differential affinity allows the protein to respond to L-arginine concentrations at two different levels. nih.gov

Molecular dynamics simulations show that in the absence of L-arginine (apo-ArgRC), the protein's trimers exhibit rotational oscillation, facilitated by the engagement and release of hydrogen-bonded salt bridges involving conserved arginine and aspartate residues within the binding pockets. plos.orgnih.gov The binding of a single L-arginine molecule is sufficient to displace a resident arginine residue and stop this oscillation. plos.orgnih.gov This event stabilizes the hexameric form and triggers a global conformational change that is thought to activate the protein for DNA binding. plos.orgresearchgate.netresearchgate.net Each L-arginine molecule forms multiple hydrogen bonds with the protein, including a direct ion pair that crosslinks the two trimers, greatly stabilizing the hexameric assembly. researchgate.net

| Finding | Description | Methodology | Reference |

|---|---|---|---|

| Allosteric Mechanism | L-arginine binding to the ArgRc domain induces a conformational change that regulates DNA affinity. | Molecular Dynamics, X-ray Crystallography | plos.orgnih.govresearchgate.net |

| Negative Cooperativity | The first L-arginine molecule binds with ~100-fold higher affinity than the next five molecules. | Isothermal Titration Calorimetry (ITC) | plos.orgnih.govresearchgate.net |

| Stabilization Mechanism | Binding of L-arginine displaces resident arginine residues, arrests rotational oscillation of trimers, and forms a cooperative hydrogen-bond network. | Molecular Dynamics Simulations | plos.orgnih.gov |

| Structural Interactions | Six L-arginine molecules bind at the trimer-trimer interface, each forming about ten hydrogen bonds, including a cross-linking ion pair. | X-ray Crystallography, Molecular Modeling | researchgate.net |

Theoretical Models of Ligand-Receptor Binding

The binding of a ligand to a receptor is a dynamic process that can be described by several theoretical models. These models provide a framework for understanding the relationship between ligand concentration, receptor occupancy, and biological response. asu.edu

Occupancy Theory: Proposed early in the 20th century, this is the simplest model. It posits that the magnitude of a biological response is directly proportional to the number of receptors occupied by the ligand. nih.gov The key parameter in this model is the equilibrium dissociation constant (KD), which is the ratio of the off-rate (koff) to the on-rate (kon). At a ligand concentration equal to the KD, 50% of the receptors will be occupied at equilibrium. nih.gov

Induced-Fit Model: This model refines occupancy theory by suggesting that the receptor is not a rigid structure. Instead, the binding of a ligand induces a conformational change in the receptor, leading to the formation of a high-affinity ligand-receptor complex (R*L). acs.org This model involves a two-step process: an initial low-affinity binding followed by a receptor isomerization to the high-affinity state. acs.org

Conformational Selection (or Two-State Model): An alternative to the induced-fit model, this theory proposes that a receptor exists in a pre-equilibrium of different conformational states (e.g., an inactive state R and an active state R*), even in the absence of a ligand. nih.govacs.org A ligand then exerts its effect by selectively binding to and stabilizing one of these pre-existing conformations, thereby shifting the equilibrium toward that state. nih.gov

Kinetic Models: More recent approaches emphasize the kinetics of binding, particularly the ligand's residence time at the receptor, which is the reciprocal of the dissociation rate constant (1/koff). acs.org The residence time has proven to be a valuable parameter, often providing a better prediction of a drug's in vivo efficacy than binding affinity alone. acs.org These models can become complex, especially when dealing with multivalent interactions where a ligand can bind to a receptor at multiple sites. mdpi.com

| Model | Core Principle | Key Parameters | Receptor State | Reference |

|---|---|---|---|---|

| Occupancy Theory | Response is proportional to the number of occupied receptors. | KD (Equilibrium Dissociation Constant) | Assumed to be rigid and static. | nih.gov |

| Induced Fit | Ligand binding induces a conformational change in the receptor. | kon, koff, conformational change rates (k3, k4) | Flexible; conformation changes upon binding. | acs.org |

| Conformational Selection | Ligand binds to and stabilizes a pre-existing active receptor conformation. | Equilibrium constants for receptor states, ligand affinity for each state. | Exists in an equilibrium of multiple conformations. | nih.govacs.org |

| Kinetic Models | The duration of the ligand-receptor complex (residence time) is critical for efficacy. | koff (Dissociation Rate), kon (Association Rate) | Dynamic; focuses on the time-course of interaction. | acs.org |

Enzymatic Catalysis and Biotransformations

Catalytic Contributions of Histidine and Arginine Residues in Enzymes

The unique physicochemical properties of histidine and arginine side chains make them vital components of many enzyme active sites, where they directly participate in the catalytic process.

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org The architecture of this site, defined by the arrangement of amino acid residues, is critical for both substrate specificity and catalytic efficiency. wikipedia.org Arginine and histidine residues are frequently involved in creating the precise environment needed for catalysis.

Arginine, with its positively charged guanidinium (B1211019) group, and lysine (B10760008) are often involved in binding substrates, particularly those with negatively charged moieties. ijarsct.co.in This interaction helps to correctly orient the substrate for the ensuing chemical transformation. libretexts.org For instance, in horseradish peroxidase, the distal arginine (Arg-38) and histidine (His-42) are key residues that modulate substrate binding affinity. pnas.org The binding of a substrate can lead to a more ordered conformation of the active site, a phenomenon observed in the reduced dynamic freedom of both the distal histidine and arginine upon substrate binding. pnas.org Similarly, in histidine phosphatases, a triad (B1167595) of arginine residues, along with a histidine, projects into the active site cavity, creating a highly electropositive environment that facilitates substrate binding through hydrogen bonds. nih.gov

Histidine's imidazole (B134444) side chain is particularly versatile. It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions, contributing to the structural integrity and catalytic function of the active site. cas.cz In some enzymes, a conserved histidine residue is crucial for maintaining the active site structure; its removal can lead to significant conformational changes that affect substrate binding. acs.org

Interactive Table: Key Residues in Enzyme Active Sites and Their Functions

| Enzyme/Protein Family | Key Residue(s) | Function in Active Site Architecture and Substrate Binding |

|---|---|---|

| Horseradish Peroxidase | Arg-38, His-42 | Modulate substrate binding affinity; become more ordered upon substrate binding. pnas.org |

| Histidine Phosphatases | Arginine Triad, Histidine | Form a highly electropositive active site to facilitate substrate binding via hydrogen bonds. nih.gov |

| 3-Phosphoglycerate Kinase | Arg-21, His-167, Arg-168 | Located in the activatory anion binding site for sulfate (B86663), 3-PG, and ATP. nih.gov |

| Histidyl-tRNA Synthetase | Arg-259 | Maintained by hydrophobic interactions and hydrogen bonds to interact with the phosphate (B84403) group of ATP. researchgate.net |

| Berberine Bridge Enzyme | His-174 | Affects substrate binding; its replacement increases the dissociation constant (Kd). acs.org |

A catalytic triad is a group of three amino acid residues in the active site of some enzymes that work together to catalyze a reaction. wikipedia.org The most common is the Ser-His-Asp triad found in serine proteases, where the histidine acts as a general base to activate the serine nucleophile. ebi.ac.ukbakerlab.org

While the classic triad involves serine, other residues can participate, leading to different catalytic mechanisms. A notable example is the Arg-Asp-His triad. In phosphatidylinositol-specific phospholipase C (PI-PLC), this triad has a dual function: it activates the phosphate group for nucleophilic attack and protonates the leaving group. acs.orgacs.orgnih.gov The interaction between the arginine and the phosphate group is influenced by the aspartate and, to a lesser extent, the histidine. acs.orgnih.gov The proper assembly of this triad into its catalytically competent form is controlled by hydrophobic interactions with the substrate's leaving group. acs.orgnih.gov

In some histidine phosphatases, the active site contains a quartet of invariant amino acids: two histidines and two arginines. nih.gov One histidine acts as the nucleophile, while the other residues cluster around it, helping to orient the substrate and interact with water molecules. nih.gov The presence of an additional conserved arginine residue alongside this catalytic quartet has been shown to be critical for the catalytic activity of Sts phosphatases. nih.gov

Interactive Table: Examples of Catalytic Triads and Their Components

| Enzyme | Catalytic Triad/Group | Role of Each Residue |

|---|---|---|

| Serine Proteases (e.g., Trypsin, Chymotrypsin) | Ser-His-Asp | Serine: Acts as the nucleophile. ebi.ac.ukHistidine: Acts as a general base, activating serine. ebi.ac.ukAspartate: Stabilizes the positively charged histidine. ebi.ac.uk |

| Phosphatidylinositol-specific Phospholipase C (PI-PLC) | Arg-Asp-His | Arginine (Arg69): Activates the phosphate group. acs.orgnih.govHistidine (His82): Acts as a general acid to protonate the leaving group. acs.orgnih.govAspartate (Asp33): Modulates the function of both arginine and histidine. acs.orgnih.gov |

| Histidine Phosphatases | His-His-Arg-Arg (Quartet) | One Histidine: Serves as the nucleophile. nih.govOther Residues: Orient the substrate and interact with water. nih.gov |

| Sts Phosphatases | Arg-His-Arg-His (with an additional Arg) | The additional arginine is critical for catalytic activity. nih.gov |

The ability of histidine and arginine to exist in different protonation states at physiological pH is fundamental to their roles in catalysis. gwdg.de Histidine, with a pKa of its imidazole side chain around 6-7, can act as both a proton donor and acceptor in many enzymatic reactions, a process known as general acid-base catalysis. ijarsct.co.inwou.edu This allows it to facilitate the transfer of protons to and from substrates, stabilizing reaction intermediates. ijarsct.co.in

Arginine, with the highest pKa among the common amino acids (around 12.5), is typically protonated at physiological pH. reddit.com However, the microenvironment of an enzyme's active site can significantly alter the pKa of an amino acid residue. gwdg.de For instance, in gentisate and salicylate (B1505791) dioxygenases, an arginine residue has a suppressed pKa, allowing it to act as a proton source, a role typically played by histidine in similar enzymes. acs.org This demonstrates the concept of "buffer range elongation," where the protein environment modulates the ionization properties of its residues to suit specific catalytic needs.

The protonation state of these residues is also crucial for their interactions. Molecular dynamics simulations have shown that a protonated histidine side chain can form favorable interactions with another protonated histidine or with an arginine. cas.czresearchgate.net These interactions are relevant in various biological contexts, including the function of cell-penetrating peptides. researchgate.net

Interactive Table: pKa Values and Protonation Behavior of Histidine and Arginine

| Amino Acid | Side Chain | Typical pKa in Aqueous Solution | Role in Protonation Equilibria |

|---|---|---|---|

| Histidine | Imidazole | ~6.0-7.0 acs.org | Can act as both a general acid and a general base at physiological pH. ijarsct.co.inwou.edu |

| Arginine | Guanidinium | ~12.5 reddit.com | Typically protonated, but its pKa can be suppressed in the enzyme active site to act as a proton donor. acs.org |

Formation of Catalytic Triads (e.g., Arg-Asp-His)

Enzymes Modifying or Interacting with Arginine

Arginine itself is a substrate for several important classes of enzymes that play critical roles in various metabolic pathways and cellular processes.

Arginine hydroxylases are a group of enzymes, many of which are nonheme iron(II) and α-ketoglutarate-dependent dioxygenases, that catalyze the hydroxylation of L-arginine at different carbon positions (C3, C4, or C5) or its desaturation. researchgate.netfrontiersin.orgnih.gov These reactions are often the initial steps in the biosynthesis of various natural products, including antibiotics like viomycin (B1663724) and streptothricin. frontiersin.orgnih.govmdpi.com

The selectivity of these enzymes for a specific reaction (e.g., C3-hydroxylation versus C4-hydroxylation) is determined by factors within the enzyme's active site, including how the substrate binds, the local electric field, and hydrogen bonding interactions. researchgate.net For example, the viomycin biosynthesis enzyme VioC catalyzes the C3-hydroxylation of L-arginine. mdpi.com Computational studies have shown that the orientation of the L-arginine substrate within the active site, dictated by interactions with specific residues, influences which C-H bond is weakened and subsequently hydroxylated. frontiersin.org

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. oup.com The sole endogenous substrate for NOS is L-arginine. pnas.org The reaction is a complex five-electron oxidation of a guanidino nitrogen of L-arginine, which is converted to L-citrulline and NO. ebi.ac.uk

The NOS reaction proceeds in two steps, with the formation of an Nω-hydroxy-L-arginine intermediate. oup.comebi.ac.uk The enzyme has two main domains: a reductase domain that transfers electrons from NADPH and an oxygenase domain containing a heme group where arginine oxidation occurs. oup.com The binding of L-arginine to the active site is crucial not only for the reaction itself but also for the structural integrity of the enzyme, as it facilitates the dimerization of some NOS isoforms. oup.com While L-arginine is the established substrate, some research suggests that other molecules, such as carnosine (a dipeptide of β-alanine and histidine), might also serve as substrates for NOS activity in certain tissues. nih.gov

Interactive Table: Enzymes that Modify Arginine

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Cofactors/Key Features |

|---|---|---|---|---|

| Arginine Hydroxylases | VioC frontiersin.orgmdpi.com | L-Arginine, O₂, α-ketoglutarate researchgate.netfrontiersin.org | 3-hydroxy-arginine, succinate, CO₂ mdpi.com | Nonheme Fe(II) frontiersin.org |

| Arginine Hydroxylases | NapI researchgate.netfrontiersin.org | L-Arginine, O₂, α-ketoglutarate researchgate.netfrontiersin.org | Desaturated arginine, succinate, CO₂ researchgate.net | Nonheme Fe(II) frontiersin.org |

| Nitric Oxide Synthases (NOS) | Endothelial NOS (eNOS) nih.gov | L-Arginine, O₂, NADPH oup.com | L-Citrulline, Nitric Oxide (NO) oup.comebi.ac.uk | Heme, FAD, FMN, Tetrahydrobiopterin (B1682763) (BH4) oup.com |

Arginases

Arginases (EC 3.5.3.1) are manganese-containing enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea (B33335), playing a key role in the urea cycle. researchgate.net There are two main isoforms in mammals, Arginase I (liver-type) and Arginase II (extrahepatic). uniprot.org The activity of arginase is highly specific to its substrate, L-arginine. worthington-biochem.com

The substrate specificity of arginase is stringent, with modifications to the substrate's structure significantly reducing the enzyme's kinetic activity. genetics.ac.cn This specificity arises from numerous hydrogen bonds formed between the substrate and the enzyme's active site. nih.gov While L-arginine is the primary substrate, other similar amino acids can act as inhibitors. Most naturally occurring L-form α-amino acids exhibit some inhibitory effect on arginase. mdpi.com For instance, L-ornithine and L-lysine are known competitive inhibitors. tandfonline.comnih.gov

The dipeptide H-His-Arg-OH contains an L-arginine residue, making it a potential, albeit likely poor, substrate or inhibitor for arginases. The presence of the N-terminal histidine residue would sterically and electronically influence the binding of the arginine moiety to the active site. The free α-amino and α-carboxylate groups are critical for substrate recognition by arginase, and in the dipeptide, the α-amino group of arginine is part of a peptide bond. nih.gov This modification significantly reduces the affinity for the enzyme. Studies on various arginine analogues have shown that the enzyme's hydrolytic efficiency is dependent on the side chain of the α-amino acid substrate. mdpi.com

Table 1: Inhibition of Arginase by various Amino Acids and Analogues

| Compound | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |

| L-Ornithine | Rat Arginase | Competitive | - | nih.gov |

| L-Lysine | Buffalo Liver Arginase | Competitive | - | tandfonline.com |

| L-Proline | Buffalo Liver Arginase | Competitive | - | tandfonline.com |

| L-Isoleucine | Buffalo Liver Arginase | Mixed | - | tandfonline.com |

| Nω-hydroxy-l-arginine (NOHA) | Murine Macrophage Arginase I | Competitive | - | nih.gov |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I | Potent Inhibitor | ~0.1 µM (Ki) | mdpi.com |

This table illustrates the inhibitory effects of various compounds on arginase activity. The specific interaction of this compound with arginase is not well-documented, but based on substrate specificity principles, it is expected to be a weak substrate or inhibitor.

Protein Arginine Methyltransferases

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the guanidinium group of arginine residues in proteins. oup.comusu.edu This post-translational modification is involved in various cellular processes, including signal transduction and transcriptional regulation. biologists.com PRMTs are classified into different types based on the methylation state they produce: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). biologists.com

The substrate specificity of PRMTs is often dictated by the amino acid sequence flanking the target arginine. Many PRMTs recognize arginine residues within specific motifs, such as glycine- and arginine-rich (GAR) motifs (e.g., RGG) or RXR sequences. oup.comnih.gov The presence of certain residues near the arginine can significantly influence the methylation efficiency. For example, a positively charged lysine residue near the target arginine can be important for PRMT1 catalysis. tandfonline.com Conversely, the presence of acidic residues in the "double E loop" of PRMT7 is important for its substrate specificity. nih.gov

The dipeptide this compound presents an arginine residue that could be a target for PRMTs. The adjacent histidine residue, with its imidazole ring, could play a role in the recognition by specific PRMTs. The local chemical environment, including the charge and hydrophobicity provided by the histidine, could either enhance or inhibit the binding and catalytic activity of a PRMT. For instance, the THW (Threonine-Histidine-Tryptophan) loop is a conserved feature in the active site of many Type I PRMTs, where the histidine is thought to participate in a proton relay system. uniprot.org The interaction between the substrate's histidine and the enzyme's active site could be a determinant of specificity. However, detailed studies on the methylation of short peptides like this compound are limited, and most research has focused on larger protein substrates. usu.edumolbiolcell.org

Table 2: Substrate Motifs for Selected Protein Arginine Methyltransferases

| Enzyme | Type | Preferred Substrate Motif | Example Substrate | Reference |

| PRMT1 | I | Glycine-Arginine Rich (GAR), RGG | Fibrillarin, Histone H4 | oup.combiologists.com |

| PRMT5 | II | Glycine-Arginine Rich (GAR), PGM | Histone H4, Splicing factors | biologists.com |

| CARM1 (PRMT4) | I | Proline-Glycine-Methionine Rich (PGM) | p300/CBP | biologists.com |

| PRMT7 | III | RXR (Arg-X-Arg) | Histone H2B | nih.gov |

This table shows the preferred amino acid sequences targeted by different PRMTs. The influence of a histidine residue in the X position of an RXR motif or adjacent to a GAR motif on this compound methylation is an area for further investigation.

Protein Arginine Deiminases (Citrullination)

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline, a process known as citrullination or deimination. mdpi.comresearchgate.net This post-translational modification results in the loss of a positive charge from the arginine side chain, which can lead to significant changes in protein structure and function. tandfonline.com Aberrant citrullination is associated with several autoimmune diseases. researchgate.net

PADs exhibit substrate specificity, and the efficiency of citrullination can be influenced by the amino acids flanking the target arginine. nih.gov For example, an adjacent aspartic acid residue has been shown to increase the level of citrullination, while a neighboring glutamic acid can decrease it. frontiersin.orgmdpi.com The secondary structure of the protein and the accessibility of the arginine residue are also important factors. mdpi.com PAD enzymes, particularly PADs 1-4, prefer peptidyl-arginine over the free amino acid arginine, indicating that the peptide bond is crucial for substrate recognition. oup.com

In the context of this compound, the arginine residue is a potential site for citrullination. The adjacent N-terminal histidine residue would be a key determinant of its suitability as a PAD substrate. While specific data on the citrullination of His-Arg dipeptides is scarce, the properties of histidine (aromatic, can be positively charged) would likely influence the interaction with the PAD active site. Studies on histone peptides have shown that PAD4 can recognize multiple arginine sites with a fairly broad sequence specificity, suggesting that the enzyme recognizes the backbone atoms of the peptide in a bent conformation. pnas.org Whether the His-Arg dipeptide can adopt a suitable conformation for PAD binding and catalysis remains to be experimentally determined.

Table 3: Influence of Flanking Residues on PAD4-mediated Citrullination

| Peptide Sequence (based on Histone H4) | Relative Activity (%) | Comment | Reference |

| Ac-SGRGKGGKGLGKGGAKRHRK-NH2 | 100 | Wild-type H4 (1-21) | nih.gov |

| Ac-SA RGKGGKGLGKGGAKRHRK-NH2 | ~80 | Substitution at position 2 | nih.gov |

| Ac-SGA GKGGKGLGKGGAKRHRK-NH2 | ~50 | Substitution at position 4 | nih.gov |

| Ac-SGRA KGGKGLGKGGAKRHRK-NH2 | ~20 | Substitution at position 5 | nih.gov |

This table illustrates how substitutions of amino acids around a target arginine (R3) in a histone H4 peptide affect its citrullination by PAD4. This highlights the importance of the local sequence context, which would be relevant for the potential citrullination of this compound.

Phosphoarginine-Related Enzymes

Arginine can be phosphorylated on its guanidinium group, a post-translational modification that is particularly important in prokaryotes but has also been detected in eukaryotes. acs.orgnih.gov This reversible modification is catalyzed by protein arginine kinases and reversed by protein arginine phosphatases. nih.gov

Protein arginine phosphatases, such as YwlE from Bacillus subtilis, specifically catalyze the dephosphorylation of phosphoarginine residues. uniprot.org These enzymes show high specificity for phosphoarginine and have little to no activity towards phosphoserine, phosphothreonine, or phosphotyrosine. uniprot.org The substrate specificity is determined by key residues in the active site. For instance, in the LMW-PTP family to which YwlE belongs, a threonine residue in the active site loop is critical for phosphoarginine specificity, whereas an isoleucine at the same position confers phosphotyrosine specificity. mdpi.comresearchgate.net

If the arginine residue in this compound were to be phosphorylated, it would become a substrate for phosphoarginine phosphatases. The presence of the adjacent histidine could influence the binding affinity and catalytic efficiency of such an enzyme. The dipeptide nature of the substrate, as opposed to a larger protein, might also affect its recognition and processing.

Post-Translational Modifications and Regulatory Enzymatic Mechanisms

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. news-medical.netjackwestin.com They involve the covalent modification of amino acid side chains after protein synthesis. pnas.org Arginine and histidine are both subject to a variety of PTMs. molbiolcell.org

For the dipeptide this compound, the potential PTMs are those that can occur on the side chains of histidine and arginine. As discussed, the arginine residue can undergo methylation and citrullination. nih.gov Additionally, arginine can be subject to phosphorylation and ADP-ribosylation. oup.commolbiolcell.org The histidine residue can be phosphorylated and methylated. molbiolcell.orgnih.gov

The enzymatic machinery responsible for these modifications has specific recognition requirements. The fact that histidine and arginine are linked in a dipeptide could lead to unique regulatory mechanisms. For example, the phosphorylation of the histidine residue could potentially regulate the subsequent methylation or citrullination of the adjacent arginine, or vice-versa. This type of "PTM crosstalk" is a known regulatory mechanism in larger proteins, where one modification can influence the enzymatic machinery for another. tandfonline.com

However, it is important to note that most PTMs are studied in the context of larger polypeptides and proteins. ambiopharm.comnih.gov The enzymatic machinery for these modifications has evolved to recognize specific structural motifs and sequences within these larger molecules. oup.commdpi.com Therefore, a simple dipeptide like this compound may not be an efficient substrate for many of these enzymes in vivo. It could, however, act as a competitive inhibitor or an allosteric modulator in some cases. The biological relevance and the specific enzymatic mechanisms acting on this compound require further dedicated investigation.

Advanced Analytical Methodologies in Peptide Research

Chromatographic Techniques for Peptide and Amino Acid Analysis

Chromatography is a cornerstone of peptide and amino acid analysis, enabling the separation, identification, and quantification of these molecules. For a polar dipeptide like H-His-Arg-OH, specific chromatographic approaches are required to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. helixchrom.comsielc.com In the context of amino acids and peptides, Reverse-Phase HPLC (RP-HPLC) is a commonly utilized variant. However, the high polarity of small peptides like this compound presents a challenge for traditional RP-HPLC methods, where retention is based on hydrophobic interactions. The basic amino acids, histidine and arginine, are difficult to retain and separate using typical reverse-phase chromatography. sielc.com

To overcome this, specialized columns and mobile phases are employed. For instance, a method using a multi-charged, negative buffer like sulfuric acid can act as a bridge, linking the positively-charged this compound to a positively-charged column surface. sielc.com This, combined with a mobile phase rich in an organic solvent like acetonitrile (B52724), minimizes the formation of a solvation layer around the charged analyte, thereby enabling retention and subsequent detection, often by UV at 210 nm. sielc.com Another approach involves the derivatization of the amino acids prior to analysis. For example, N-ethoxycarbonyl-dipeptides can be formed and subsequently separated on a C-18 column. nih.gov

| Parameter | Value/Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | helixchrom.comsielc.com |

| Stationary Phase | BIST B+ Column (for non-derivatized analysis) | sielc.com |

| Mobile Phase | Acetonitrile and Sulfuric Acid | sielc.com |

| Detection | UV at 210 nm | sielc.com |

| Derivatization (alternative) | N-ethoxycarbonyl-dipeptides | nih.gov |

| Stationary Phase (derivatized) | C-18 column | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity. This technique is particularly valuable for the analysis of peptides in complex biological matrices. sciex.comanaquant.comgreyhoundchrom.com

For the analysis of underivatized amino acids and peptides, LC-MS/MS methods have been developed that can detect, identify, and quantify multiple analytes in a single run. sciex.comgreyhoundchrom.com A common approach involves using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion corresponding to the analyte (e.g., this compound) is selected, fragmented, and then a specific fragment ion is monitored. This precursor/fragment ion pair, known as a transition, provides a high degree of specificity and sensitivity. anaquant.com The use of "supercharging" reagents in the mobile phase can enhance the signal by shifting the charge state of the peptides to more favorable doubly charged species. nih.gov

| Parameter | Value/Condition | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | sciex.comanaquant.comgreyhoundchrom.com |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Mass Analyzer | Triple Quadrupole | anaquant.comresearchgate.net |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | anaquant.com |

| Mobile Phase Additives | Formic Acid, "Supercharging" reagents | sciex.comnih.gov |

Capillary Isoelectric Focusing (cIEF)

Capillary Isoelectric Focusing (cIEF) is a high-resolution separation technique that separates molecules based on their isoelectric point (pI). researchgate.netacs.orgmdpi.com The pI is the pH at which a molecule carries no net electrical charge. For peptides like this compound, the pI is determined by the amino acid composition. acs.org cIEF offers the dual advantages of high-resolution separation and sample concentration. acs.org

In cIEF, a pH gradient is established within a capillary using carrier ampholytes. researchgate.netmdpi.com When a voltage is applied, the peptide migrates to the point in the pH gradient where its net charge is zero, and it stops moving. This focusing effect leads to sharp, concentrated bands, allowing for the resolution of peptides with very small differences in their pI values, sometimes as little as 0.01. researchgate.netacs.org While traditionally coupled with UV detection, efforts are ongoing to effectively couple cIEF with mass spectrometry for enhanced identification capabilities. nih.govacs.org

| Parameter | Value/Condition | Source |

| Technique | Capillary Isoelectric Focusing (cIEF) | researchgate.netacs.orgmdpi.com |

| Separation Principle | Isoelectric Point (pI) | acs.orgmdpi.com |

| Key Feature | High resolution and sample concentration | acs.org |

| Resolution | Can resolve ΔpI of ~0.01 | researchgate.netacs.org |

| Coupling | Can be coupled with Mass Spectrometry (MS) | nih.govacs.org |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like this compound. halocolumns.comdiscoveracs.orgjocpr.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between the bulk mobile phase and this immobilized aqueous layer.

HILIC offers better retention and resolution for polar peptides compared to RP-HPLC. halocolumns.comdiscoveracs.org It is often coupled with mass spectrometry, where the high organic content of the mobile phase can enhance ionization efficiency and thus sensitivity. nih.gov For the analysis of basic amino acids like histidine and arginine, HILIC methods have been developed using silica-based columns and mobile phases containing acetonitrile and an aqueous buffer. jocpr.com

| Parameter | Value/Condition | Source |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) | halocolumns.comdiscoveracs.orgjocpr.com |

| Analyte Type | Polar compounds | halocolumns.comdiscoveracs.org |

| Stationary Phase | Polar (e.g., Silica, Amide) | nih.govjocpr.com |

| Mobile Phase | High organic solvent content (e.g., Acetonitrile) with aqueous buffer | jocpr.commdpi.com |

| Advantage | Improved retention and resolution for polar peptides | halocolumns.comdiscoveracs.org |

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical methods provide invaluable information about the structure, conformation, and dynamics of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformation of molecules in solution. For a dipeptide like this compound, 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom. nih.gov

Proton (¹H) NMR spectra can be used to identify the different types of protons in the molecule based on their chemical shifts and coupling patterns. nih.gov Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can establish through-bond connectivities between protons within the same amino acid residue. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation. uzh.ch Furthermore, solid-state NMR methods can be employed to study the structure of the peptide in a solid or aggregated state, and can even detect interactions with bound water molecules. biorxiv.org

| Parameter | Value/Condition | Source |

| Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy | nih.gov |

| Nuclei Studied | ¹H, ¹³C, ¹⁵N | nih.govbiorxiv.org |

| 1D NMR | Provides information on chemical shifts and coupling constants | nih.gov |

| 2D NMR (COSY, TOCSY) | Establishes through-bond connectivities | uzh.ch |

| 2D NMR (NOESY) | Determines through-space proximities for conformational analysis | uzh.ch |

| Solid-State NMR | Characterizes structure in the solid state and interactions with water | biorxiv.org |

Mass Spectrometry Techniques (e.g., MALDI TOF/TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI TOF/TOF) mass spectrometry stands as a powerful tool for the analysis of peptides like this compound. researchgate.net This soft ionization technique is particularly well-suited for biomolecules as it generates ions with minimal fragmentation, predominantly producing singly charged ions, which simplifies spectral interpretation. researchgate.netutoronto.ca The methodology involves co-crystallizing the analyte (the peptide) with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. utoronto.cacsic.es A laser irradiates the crystal matrix, which absorbs the energy and transfers it to the analyte molecules, causing them to desorb and ionize. utoronto.ca

The first TOF analyzer separates these ions based on their mass-to-charge (m/z) ratio, as lighter ions travel faster and reach the detector more quickly than heavier ones. utoronto.ca For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In a MALDI TOF/TOF instrument, specific precursor ions, such as the molecular ion of this compound ([M+H]⁺), can be selected and subjected to fragmentation through collision-induced dissociation (CID). These fragments are then analyzed in a second TOF mass analyzer, producing a product ion spectrum that provides detailed sequence and structural information. acs.org

In the low-energy CID of protonated peptides, fragmentation primarily occurs along the peptide backbone, yielding characteristic 'b' and 'y' type ions. matrixscience.com The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. nih.gov For a dipeptide like this compound, the primary fragment ions would be the b₁ ion (corresponding to Histidine) and the y₁ ion (corresponding to Arginine). The presence of basic residues like Arginine and Histidine can influence the fragmentation pattern. Arginine, a strongly basic residue, tends to sequester the proton, which can require higher energy for fragmentation. nih.gov Histidine's presence can also lead to specific cleavage patterns. nih.gov In addition to backbone fragments, immonium ions corresponding to individual amino acid residues can be observed, which are particularly useful for identifying the amino acid composition. acs.org

| Ion Type | Fragment | Description | Predicted m/z | Significance in Analysis |

|---|---|---|---|---|

| Precursor Ion | [M+H]⁺ | Protonated molecular ion of this compound. | 312.18 | Confirms the molecular weight of the dipeptide. uni.lu |

| b-ion | b₁ | N-terminal fragment corresponding to the Histidyl residue. | 138.06 | Identifies Histidine as the N-terminal amino acid. matrixscience.com |

| y-ion | y₁ | C-terminal fragment corresponding to the Argininyl residue. | 175.12 | Identifies Arginine as the C-terminal amino acid. matrixscience.com |

| Immonium Ion | iHis | Immonium ion specific to Histidine. | 110.07 | Provides evidence for the presence of Histidine. acs.org |

| Immonium Ion | iArg | Immonium ion specific to Arginine. | 129.10 | Provides evidence for the presence of Arginine. acs.org |

Sample Preparation and Hydrolysis Techniques for Amino Acid Profiling

Determining the amino acid composition of a peptide such as this compound is a fundamental analytical procedure that begins with the cleavage of its peptide bond. This is typically achieved through hydrolysis, after which the constituent amino acids can be separated, identified, and quantified. interchim.fr

The most common method for peptide hydrolysis is acid hydrolysis. pearson.com The classical approach involves heating the peptide sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours under a vacuum. libretexts.orgchemguide.co.ukspringernature.com The acidic conditions and high temperature effectively break the amide (peptide) bond between the histidine and arginine residues. chemguide.co.uk Following hydrolysis, the resulting mixture contains the free amino acids, in this case, histidine and arginine, as their hydrochloride salts. chemguide.co.uk The excess HCl is then typically removed by evaporation. interchim.fr

While robust, acid hydrolysis has limitations. Certain amino acids can be partially or completely destroyed during the process; for instance, tryptophan is destroyed, and serine and threonine are recovered in low yields. springernature.combiosyn.com Asparagine and glutamine are deamidated to aspartic acid and glutamic acid, respectively. biosyn.com For a stable dipeptide like this compound, these issues are less of a concern, but the potential for racemization (conversion of L-amino acids to a mixture of D- and L-isomers) exists, which can be investigated by using deuterated acid (DCl in D₂O). researchgate.net

To circumvent the destructive nature of acid hydrolysis, enzymatic hydrolysis offers a milder alternative. This technique uses a mixture of peptidases, such as Sepharose-bound peptidases, to achieve complete and quantitative release of amino acids without causing their degradation. nih.gov This method is also stereospecific, meaning it will only cleave peptides composed of L-amino acids, which can be useful for detecting the presence of D-amino acids. nih.gov

After hydrolysis, the free amino acids in the hydrolysate are separated and quantified. This is commonly done using chromatographic techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). libretexts.orgopenstax.org To enhance detection sensitivity, the amino acids are often derivatized before or after separation. Reagents like ninhydrin, which reacts with amino acids to produce a colored compound measurable by a spectrophotometer, or fluorescent tags like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are frequently used. libretexts.orgmdpi.com The derivatized amino acids are then analyzed, and their quantities are determined by comparing them to known standards. libretexts.org

| Technique | Conditions | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|